1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene

Übersicht

Beschreibung

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H5Cl3F2 and a molecular weight of 245.48 g/mol . It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene typically involves the halogenation of a suitable aromatic precursorThe reaction conditions often require the use of catalysts and controlled temperatures to ensure selective substitution and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticidal Utility

One of the primary applications of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is in the field of pesticides. This compound exhibits significant efficacy against various agricultural pests including arthropods and nematodes. Research indicates that it can be utilized as an effective pesticide in crop protection strategies.

- Case Study : A study published in a patent document highlighted the synthesis of this compound and its effectiveness against specific pests, demonstrating its potential for use in integrated pest management systems .

Pharmaceutical Applications

Chemical Intermediates

In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chlorinated structure allows for further chemical modifications that can lead to the development of new therapeutic agents.

- Example : The compound can be transformed into other derivatives that exhibit antimicrobial or anti-inflammatory properties. This versatility makes it a valuable building block in drug discovery processes.

Material Science

Polymer Synthesis

This compound is also explored for its potential in polymer chemistry. Its ability to undergo polymerization reactions opens avenues for creating new materials with desirable physical and chemical properties.

-

Data Table: Polymer Properties

Polymer Type Property Value Thermoplastic Density 1.495 g/mL Thermosetting Glass Transition Temperature 82.2 °C

Environmental Applications

Environmental Monitoring

Due to its chlorinated nature, this compound can be used as an analytical standard in environmental monitoring studies to detect and quantify similar chlorinated compounds in soil and water samples.

- Research Insight : Studies have shown that monitoring such compounds is crucial for assessing environmental contamination levels and understanding their ecological impact.

Wirkmechanismus

The mechanism of action of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function. The pathways involved may include enzyme inhibition or activation, disruption of cellular membranes, and interference with signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Trichlorobenzene: Lacks the difluoroethyl group, making it less reactive in certain chemical reactions.

1,2,4-Trichloro-5-(1,1-difluoroethyl)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.

1,3,5-Trichloro-2-(1,1-difluoroethyl)benzene: Another isomer with distinct reactivity and applications.

Biologische Aktivität

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications for environmental and human health. This article reviews the compound's biological activity, including its toxicity, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

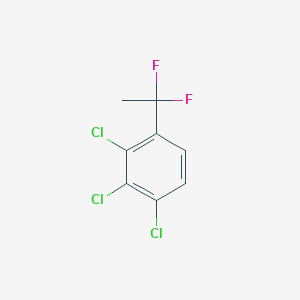

The compound's structure can be represented as follows:

This structure features three chlorine atoms and two fluorine atoms attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

Toxicological Profile

According to the Agency for Toxic Substances and Disease Registry (ATSDR), trichlorobenzenes, including this compound, have been associated with various toxicological effects. Key findings include:

- Skin and Eye Irritation : Short-term exposure can lead to irritation of the skin and eyes in animal models .

- Organ Toxicity : Studies indicate that the liver and kidneys are primary targets for toxicity. In particular, chronic exposure has shown significant histopathological changes in these organs .

- Metabolic Effects : The compound is known to induce phase I and phase II metabolic enzymes in the liver, which may alter its own metabolism as well as that of co-administered substances .

Cytotoxicity

Recent studies have indicated that halogenated compounds like this compound exhibit cytotoxic effects against various cell lines. For instance:

- Cell Line Studies : Research has demonstrated that this compound can induce cell death in cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Metabolic Stability

In vitro studies assessing the metabolic stability of this compound have shown varied results depending on the biological matrix used (e.g., liver microsomes vs. plasma). Notably:

- Microsomal Stability : When tested with human liver microsomes, this compound exhibited resistance to metabolic degradation over a 60-minute period .

- Plasma Protein Binding : The binding affinity of this compound to plasma proteins is an important factor influencing its bioavailability and distribution in vivo.

Case Studies

Several case studies have highlighted the effects of exposure to trichlorobenzenes:

- Animal Studies : In a chronic toxicity study involving rats exposed to varying doses of this compound, significant liver enlargement and histological changes were observed at doses exceeding 150 mg/kg/day .

| Dose (mg/kg/day) | Liver Weight Increase (%) | Histological Changes Observed |

|---|---|---|

| 150 | 11% | Periportal cytoplasmic eosinophilia |

| 300 | 15% | Anisokaryosis |

| 500 | 20% | Necrosis |

Eigenschaften

IUPAC Name |

1,2,3-trichloro-4-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2/c1-8(12,13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSKPPQEBYJQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.